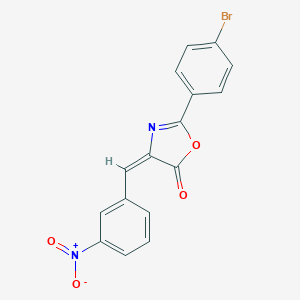
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a chemical compound that is widely used in scientific research. It is a derivative of oxazolone, a five-membered heterocyclic compound that contains an oxygen and a nitrogen atom in the ring. The compound has a molecular weight of 386.2 g/mol and a melting point of 211-213°C.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone involves its reaction with ROS to form a highly fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the system, making it a valuable tool for the quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cellular systems, making it a highly specific probe for the detection of ROS. It has been used in a wide range of biological systems, including cells, tissues, and whole organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is its high sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, its fluorescence properties are highly dependent on the pH of the system, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone in scientific research. One area of interest is the development of new ROS probes that have improved sensitivity and specificity for different types of ROS. Another area of interest is the application of the probe in disease models, where it could be used to monitor changes in ROS levels that are associated with disease progression. Finally, the probe could be used in drug discovery programs to identify compounds that modulate ROS levels in a specific manner.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a multi-step process that involves the condensation of 4-bromoaniline and 3-nitrobenzaldehyde, followed by cyclization with glycine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and reaction time to yield a high purity product.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis, but can also cause oxidative damage to cellular components if their levels are not tightly regulated.
Propiedades
Fórmula molecular |
C16H9BrN2O4 |
|---|---|
Peso molecular |
373.16 g/mol |
Nombre IUPAC |
(4E)-2-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+ |
Clave InChI |
FUULIMSATQLLEH-NTEUORMPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)




![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)
